molecular formula C11H24ClNO2 B1456199 3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220017-47-9

3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456199
CAS No.: 1220017-47-9
M. Wt: 237.77 g/mol
InChI Key: DCGASSNEWZJMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H24ClNO2 and a molecular weight of 237.77 g/mol. This compound is known for its versatile chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride involves the reaction of piperidine with 2-(2-ethoxyethoxy)ethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane (DCM) and a base like sodium carbonate (Na2CO3) to facilitate the reaction . The product is then purified through recrystallization or other purification techniques to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like NaOH or KOH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.

Mechanism of Action

The mechanism of action of 3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethoxyethyl)piperidine hydrochloride: Similar in structure but with a shorter ethoxy chain.

    2-(2-Ethoxyethoxy)ethylamine: Lacks the piperidine ring but has a similar ethoxyethoxy group.

    N-(2-Ethoxyethyl)piperidine: Similar piperidine structure with a different substituent.

Uniqueness

3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride is unique due to its specific combination of the piperidine ring and the ethoxyethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-2-13-8-9-14-7-5-11-4-3-6-12-10-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGASSNEWZJMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.